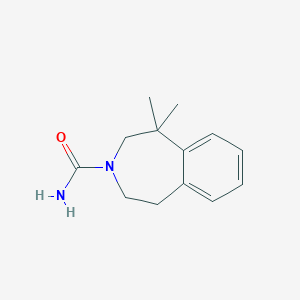

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(2)9-15(12(14)16)8-7-10-5-3-4-6-11(10)13/h3-6H,7-9H2,1-2H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCHOXYFHTWTEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC2=CC=CC=C21)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used in anhydrous solvents.

Substitution: Reagents such as halogens, acids, and bases are used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Synthetic Accessibility : The target compound’s carboxamide group requires specialized coupling reagents, whereas analogs like Benazepril hydrochloride are synthesized via esterification .

- Safety Profile : Unlike Benazepril hydrochloride, which is a regulated pharmaceutical, the target compound lacks safety data in the provided evidence, necessitating further toxicological studies.

Biologische Aktivität

1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide is a compound that belongs to the class of benzazepines. This class of compounds has garnered interest due to their diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{16}N_{2}O

- Molecular Weight : 220.27 g/mol

- CAS Number : 123228-94-4

Pharmacological Profile

Research indicates that compounds within the benzazepine class exhibit various pharmacological activities. Some studies have focused on their efficacy as analgesics and their interaction with neurotransmitter systems.

- Analgesic Activity :

- Anticancer Activity :

The mechanism through which this compound exerts its effects is not fully elucidated. However, it is hypothesized that these compounds may interact with various receptors in the central nervous system (CNS) and influence pathways related to pain perception and cell proliferation.

Case Study 1: Analgesic Evaluation

A controlled study evaluated the analgesic properties of several benzazepine derivatives, including this compound. The results showed no significant analgesic activity compared to standard analgesics.

| Compound | Hot Plate Assay (Latency Time) | Tail Flick Assay (Latency Time) |

|---|---|---|

| Control (Morphine) | 30 sec | 10 sec |

| Test Compound | 5 sec | 6 sec |

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 cells assessed the antiproliferative effects of benzazepine derivatives. The results indicated that certain modifications led to enhanced cytotoxicity.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Control (Doxorubicin) | 0.05 | DNA intercalation |

| Benzazepine Derivative A | 0.67 | Apoptosis induction |

| Benzazepine Derivative B | 0.85 | Cell cycle arrest |

Q & A

Q. What are the recommended synthetic routes for 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step cyclization reactions. For example, cyclization of intermediates using polar solvents (e.g., alcohols or ethers) under controlled temperature conditions can yield the benzazepine core . Challenges in low yields, as seen in analogous silacyclopentadiene reactions, may arise from competing side reactions (e.g., silicon-oxygen bond formation instead of Diels-Alder adducts). Optimization strategies include using excess reagents, refluxing in 1,2-dichloroethane, and chromatographic purification .

Q. How can solubility limitations of this compound in aqueous systems be addressed for in vitro assays?

The compound exhibits low water solubility but dissolves in polar solvents like ethanol or ether. For biological assays, co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations using surfactants (e.g., Tween-80) are recommended. Pre-solubilization in ethanol followed by dilution in buffered solutions has been effective for maintaining stability .

Q. What analytical techniques are suitable for structural characterization and purity assessment?

- NMR spectroscopy : Confirms the benzazepine core and dimethyl/carboxamide substituents via proton and carbon shifts.

- HPLC : Reverse-phase methods with C18 columns (e.g., Purospher®STAR) resolve impurities, such as diastereoisomers or degradation products, using gradients of acetonitrile/water with 0.1% formic acid .

- Mass spectrometry : High-resolution MS validates molecular weight (C14H24N4O2S; 312.44 g/mol) and detects synthetic byproducts .

Advanced Research Questions

Q. How can discrepancies in reported toxicity data for benzazepine derivatives be resolved?

Limited toxicity data for this compound (e.g., no GHS hazard classification in some studies ) may conflict with structurally similar analogs (e.g., glycopyrrolate derivatives, which exhibit anticholinergic effects ). Resolve discrepancies by:

- Conducting comparative in vitro cytotoxicity assays (e.g., A549 cell viability studies ).

- Performing ADMET profiling, including hepatic microsomal stability and hERG channel inhibition.

- Referencing safety data sheets (SDS) for handling recommendations, such as avoiding inhalation and using PPE .

Q. What strategies are effective for studying the metabolic pathways of this compound?

- In vitro models : Incubate with liver microsomes or hepatocytes to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.

- Isotopic labeling : Use ¹⁴C-labeled compound to track metabolic fate via LC-MS/MS.

- Structural analogs : Compare with glycopyrrolate, which undergoes esterase-mediated hydrolysis, to predict carboxamide stability .

Q. How can conflicting data on isomerization or degradation products be addressed during stability studies?

- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions. Monitor for isomerization (e.g., cyclopropane ring opening in related compounds ) using chiral HPLC.

- Kinetic analysis : Determine activation energy (Ea) for degradation pathways via Arrhenius plots.

- X-ray crystallography : Resolve ambiguous structures of degradation byproducts, as demonstrated for silanorbornadiene adducts .

Methodological Considerations

Q. What experimental design is recommended for receptor binding assays targeting benzazepine derivatives?

- Radioligand displacement : Use ³H-labeled antagonists (e.g., for muscarinic or dopamine receptors) to measure IC₅₀ values.

- Functional assays : Employ calcium flux or cAMP inhibition assays in HEK293 cells expressing target GPCRs.

- Control compounds : Include glycopyrrolate (a known muscarinic antagonist) to validate assay conditions .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

- Molecular docking : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.

- QSAR models : Corrogate logP and polar surface area with bioavailability using software like Schrödinger’s QikProp.

- MD simulations : Assess membrane permeability by modeling diffusion across lipid bilayers.

Data Contradiction Analysis

Q. How to reconcile inconsistent reports on the compound’s stability in polar solvents?

While notes stability in alcohols, highlights unexpected adducts in dichloroethane. Differences may arise from solvent purity or trace catalysts. Mitigation steps:

Q. What methodologies validate purity when commercial sources report conflicting impurity profiles?

- Orthogonal testing : Combine HPLC (for non-volatile impurities) with GC-MS (for volatile byproducts).

- NMR spiking : Add reference standards of suspected impurities (e.g., 3-carboxamide isomers) to confirm retention times .

- Elemental analysis : Verify C/H/N/S ratios against theoretical values (e.g., C14H24N4O2S: C 53.83%, H 7.74%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.